2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose
2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose
Brand Name:
Vulcanchem
CAS No.:
80779-87-9
VCID:
VC0043473
InChI:
InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(21(31-17)30-15(4)25)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20+,21+/m1/s1
SMILES:
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C
Molecular Formula:
C21H26O10
Molecular Weight:
438.4 g/mol
2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose
CAS No.: 80779-87-9
Reference Standards
VCID: VC0043473
Molecular Formula: C21H26O10
Molecular Weight: 438.4 g/mol
CAS No. | 80779-87-9 |
---|---|
Product Name | 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose |
Molecular Formula | C21H26O10 |
Molecular Weight | 438.4 g/mol |
IUPAC Name | [(2R,3R,4S,5S,6R)-3,4,6-triacetyloxy-5-phenylmethoxyoxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(21(31-17)30-15(4)25)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20+,21+/m1/s1 |
Standard InChIKey | NLYXGZTYODRENV-MJCUULBUSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C |
Synonyms | 2-O-(Phenylmethyl)-α-D-mannopyranose 1,3,4,6-Tetraacetate; 1,3,4,6-Tetra-O-acetyl-2-O-benzyl-α-D-mannopyranose_x000B_ |
PubChem Compound | 12775635 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume